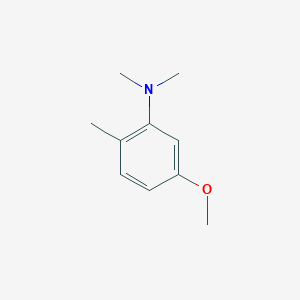

6-(Methylamino)nicotinamide

Vue d'ensemble

Description

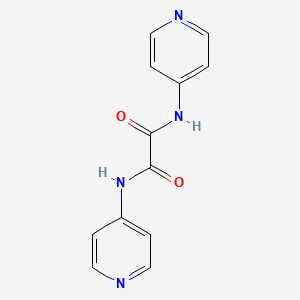

6-(Methylamino)nicotinamide is a derivative of nicotinamide, a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biological research. It is structurally characterized by the presence of a methylamino group attached to the nicotinamide ring.

Mécanisme D'action

Target of Action

6-(Methylamino)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 or niacinamide . Its primary targets are the enzymes involved in the metabolism of nicotinamide, such as Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in the methylation of nicotinamide to form 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor .

Mode of Action

The compound interacts with its targets by participating in the cellular energy metabolism, DNA repair, and regulation of transcription processes . It is believed that the effects of this compound are due to its role as a component of coenzymes including nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH) .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of nicotinamide . It is involved in the synthesis of NAD+, which contributes to redox reactions and energy production in cells . Pyridones, the oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by species, sex, dose, and exposure route . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys . The compound exhibits improved cell permeability, which translates to significantly enhanced cellular activity .

Result of Action

The molecular and cellular effects of this compound’s action include increased collagen production in fibroblast cultures and reduced dermal glycoaminoglycosides in photodamaged skin . It also increases the production of the epidermal proteins keratin, filaggrin, and involucrin . In cellular assays, it has been found to downregulate MNA production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s cellular activity can be affected by the presence of esterases, as demonstrated by the use of esterase-sensitive prodrugs

Analyse Biochimique

Biochemical Properties

6-(Methylamino)nicotinamide interacts with various enzymes, proteins, and other biomolecules. It is a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme that plays a crucial role in the methylation of nicotinamide . The compound has been found to be highly potent in biochemical assays, indicating its significant role in biochemical reactions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce apoptosis in A549 cells, mediated by increasing ROS level and causing mitochondrial depolarization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to NNMT, inhibiting its activity and thereby affecting the methylation of nicotinamide . This interaction with NNMT is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory activity on NNMT is potent in biochemical assays .

Metabolic Pathways

This compound is involved in the metabolic pathway of nicotinamide. It interacts with the enzyme NNMT, which catalyzes the methylation of nicotinamide to form MNA using SAM as the methyl donor .

Transport and Distribution

Given its role in the methylation of nicotinamide, it is likely that it interacts with various transporters and binding proteins involved in this process .

Subcellular Localization

Given its role in the methylation of nicotinamide, it is likely that it is localized in the cytosol where NNMT, the enzyme it interacts with, is found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)nicotinamide typically involves the methylation of nicotinamide. One common method is the reaction of nicotinamide with methylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Methylamino)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

6-(Methylamino)nicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular metabolism and as a potential therapeutic agent.

Medicine: Research is ongoing into its potential use in treating diseases such as cancer and diabetes.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Comparaison Avec Des Composés Similaires

Nicotinamide: The parent compound, which lacks the methylamino group.

6-Aminonicotinamide: A similar compound with an amino group instead of a methylamino group.

Uniqueness: 6-(Methylamino)nicotinamide is unique due to its specific structural modification, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Propriétés

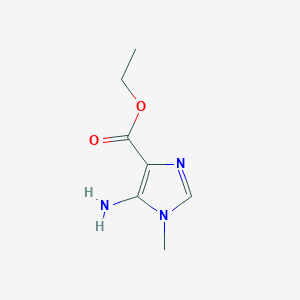

IUPAC Name |

6-(methylamino)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWPOVNHZLSOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.